molecular formula C74H129NO32 B2705380 Fmoc-N-amido-peg28-acid CAS No. 2101605-02-9

Fmoc-N-amido-peg28-acid

Cat. No.: B2705380
CAS No.: 2101605-02-9
M. Wt: 1544.821
InChI Key: HHVHKAWKNBNMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-amido-peg28-acid: is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected polyethylene glycol (PEG) linkers. It is widely used in the modification and functionalization of biomolecules, particularly in peptide and protein chemistry. The PEG spacer in this compound improves solubility and biocompatibility, while the Fmoc protecting group can be removed under appropriate conditions to expose the terminal amine group .

Mechanism of Action

Comparison with Similar Compounds

  • Fmoc-N-amido-PEG1-acid
  • Fmoc-N-amido-PEG2-acid
  • Fmoc-N-amido-PEG3-acid
  • Fmoc-N-amido-PEG4-acid
  • Fmoc-N-amido-PEG5-acid
  • Fmoc-N-amido-PEG6-acid
  • Fmoc-N-amido-PEG7-acid
  • Fmoc-N-amido-PEG8-acid
  • Fmoc-N-amido-PEG9-acid
  • Fmoc-N-amido-PEG10-acid
  • Fmoc-N-amido-PEG12-acid
  • Fmoc-N-amido-PEG20-acid
  • Fmoc-N-amido-PEG24-acid
  • Fmoc-N-amido-PEG36-acid .

Uniqueness: Fmoc-N-amido-peg28-acid stands out due to its longer PEG spacer, which provides greater flexibility and improved solubility compared to shorter PEG derivatives. This makes it particularly useful in applications requiring enhanced biocompatibility and reduced immunogenicity .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H129NO32/c76-73(77)9-11-79-13-15-81-17-19-83-21-23-85-25-27-87-29-31-89-33-35-91-37-39-93-41-43-95-45-47-97-49-51-99-53-55-101-57-59-103-61-63-105-65-66-106-64-62-104-60-58-102-56-54-100-52-50-98-48-46-96-44-42-94-40-38-92-36-34-90-32-30-88-28-26-86-24-22-84-20-18-82-16-14-80-12-10-75-74(78)107-67-72-70-7-3-1-5-68(70)69-6-2-4-8-71(69)72/h1-8,72H,9-67H2,(H,75,78)(H,76,77)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVHKAWKNBNMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H129NO32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1544.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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